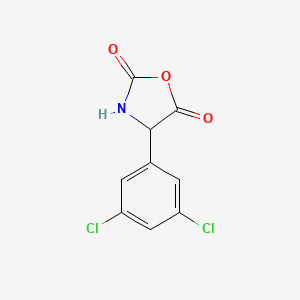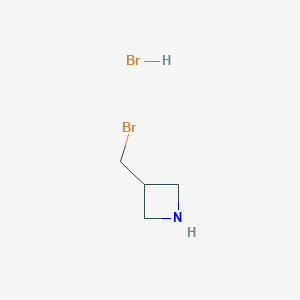
4-Methyl-2-(p-tolyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(p-tolyl)pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This particular compound features a methyl group at the 4-position and a p-tolyl group at the 2-position, making it a substituted pyrrole derivative. Pyrrole derivatives are known for their biological and chemical significance, often found in natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(p-tolyl)pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the reaction between 4-methyl-1,4-diketone and p-toluidine in the presence of an acid catalyst can yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic methods that ensure high yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to align with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-(p-tolyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield hydrogenated pyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(p-tolyl)pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-Methyl-2-(p-tolyl)pyrrole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Vergleich Mit ähnlichen Verbindungen
2-Methylpyrrole: Lacks the p-tolyl group, resulting in different chemical and biological properties.
4-Methylpyrrole: Lacks the p-tolyl group, affecting its reactivity and applications.
2-(p-Tolyl)pyrrole: Lacks the methyl group at the 4-position, leading to variations in its chemical behavior.
Uniqueness: 4-Methyl-2-(p-tolyl)pyrrole’s unique combination of substituents at the 2- and 4-positions imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H13N |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
4-methyl-2-(4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-3-5-11(6-4-9)12-7-10(2)8-13-12/h3-8,13H,1-2H3 |
InChI-Schlüssel |
ZZXXARUPVAGHLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=CN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Chloro-4-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13704421.png)

![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)

![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)






